Butylshikonin
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Overview
Description
Butylshikonin is a natural product found in Lithospermum erythrorhizon and Arnebia hispidissima with data available.
Scientific Research Applications
1. Antitumor Activity
Butylshikonin has been identified as a component in the root extracts of Lithospermum erythrorhizon, showing notable antitumor activity. Studies have revealed its role in apoptosis induction in SW620 human colorectal cancer cells, potentially offering a new avenue for colorectal cancer therapy. This action involves the JNK and p38 signaling pathways, crucial for cancer cell apoptosis (Wang & Ma, 2014).
2. Overcoming Drug Resistance in Cancer
This compound and its analogues, including α-methyl-n-butylshikonin, have been studied for their ability to circumvent drug resistance in cancer treatments. They effectively bypass resistance mediated by various factors such as P-gp, Bcl-2, Bcl-xL, MRP1, and BCRP1, primarily through the induction of necroptosis, a form of programmed cell death (Xuan & Hu, 2009).
3. Implications in Traditional Medicine
This compound derivatives, such as α-methyl-n-butylshikonin, have been used in traditional medicine for their therapeutic properties. These compounds are part of the ether extract of "Nanshikon," which has been shown to accelerate the proliferation of granulation tissue in rats, suggesting potential applications in wound healing and tissue regeneration (Ozaki, Xing, & Satake, 1996).
4. Anti-Inflammatory Properties
Shikonin derivatives, including this compound, have exhibited significant anti-inflammatory effects. This is achieved by inhibiting the production of nitric oxide and prostaglandin E2 in macrophage cells, via the suppression of MAPK/NF-kappaB signaling. This indicates their potential for use in treating inflammatory diseases (Cheng et al., 2008).
Properties
Molecular Formula |
C20H22O6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] butanoate |
InChI |
InChI=1S/C20H22O6/c1-4-5-17(24)26-16(9-6-11(2)3)12-10-15(23)18-13(21)7-8-14(22)19(18)20(12)25/h6-8,10,16,21-22H,4-5,9H2,1-3H3/t16-/m1/s1 |
InChI Key |
FMXUZLUFNDEQPM-MRXNPFEDSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Canonical SMILES |
CCCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Synonyms |
butylshikonin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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